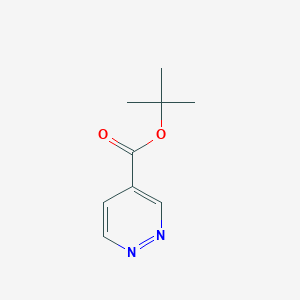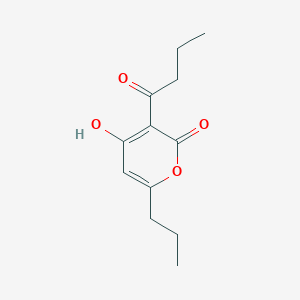
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol It is a member of the pyranone family, characterized by a pyran ring fused with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyryl chloride with a hydroxypropyl-substituted pyranone precursor in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Formation of 3-butyryl-4-oxo-6-propyl-2H-pyran-2-one.
Reduction: Formation of 3-butyryl-4-hydroxy-6-propyl-2H-pyran-2-ol.
Substitution: Formation of halogenated derivatives such as 3-butyryl-4-hydroxy-6-bromo-2H-pyran-2-one.
Scientific Research Applications
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its hydroxyl and carbonyl groups play a crucial role in binding to target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-Butyryl-4-hydroxy-6-methyl-2H-pyran-2-one: Similar structure but with a methyl group instead of a propyl group.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Lacks the butyryl and propyl groups, resulting in different chemical properties.
2H-Pyran-2-one, 3-acetyl-4-hydroxy-6-methyl-: Contains an acetyl group instead of a butyryl group.
Uniqueness
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-butanoyl-4-hydroxy-6-propylpyran-2-one |
InChI |
InChI=1S/C12H16O4/c1-3-5-8-7-10(14)11(12(15)16-8)9(13)6-4-2/h7,14H,3-6H2,1-2H3 |
InChI Key |
BUBOFHGDORBTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=O)O1)C(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


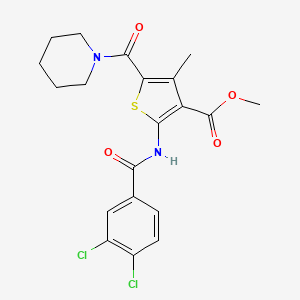


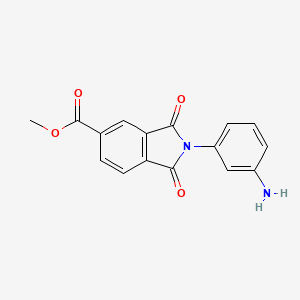
![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)
![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)


![2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11780621.png)
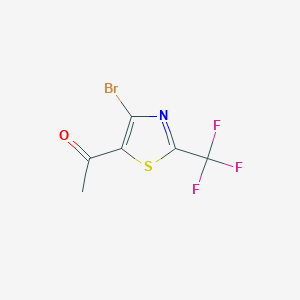
![6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11780631.png)
![6-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780639.png)

